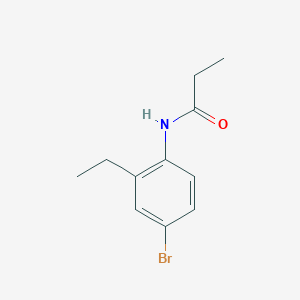

N-(4-bromo-2-ethylphenyl)propanamide

Beschreibung

N-(4-Bromo-2-ethylphenyl)propanamide is a brominated aromatic propanamide derivative featuring a 4-bromo-2-ethylphenyl group attached to the amide nitrogen of propanamide. These analogs often serve as intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles .

Eigenschaften

IUPAC Name |

N-(4-bromo-2-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-8-7-9(12)5-6-10(8)13-11(14)4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVPBVQPQNLENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)propanamide typically involves the reaction of 4-bromo-2-ethylphenylamine with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromo-2-ethylphenylamine+propanoyl chloride→N-(4-bromo-2-ethylphenyl)propanamide+HCl

Industrial Production Methods: Industrial production methods for N-(4-bromo-2-ethylphenyl)propanamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-bromo-2-ethylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Substitution: N-(4-hydroxy-2-ethylphenyl)propanamide.

Reduction: N-(4-bromo-2-ethylphenyl)propylamine.

Oxidation: N-(4-bromo-2-carboxyphenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-ethylphenyl)propanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-ethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological targets. These interactions can modulate the function of proteins and other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The position and nature of substituents (e.g., Br, NO₂, CH₃) on the phenyl ring influence electronic properties and steric hindrance. For instance, electron-withdrawing groups like NO₂ or Br enhance electrophilic reactivity, while alkyl groups (e.g., CH₃, C₂H₅) increase hydrophobicity .

- The propanamide chain can be modified at the α-carbon (e.g., bromination or methylation), as seen in 2-bromo-2-methyl derivatives, which may alter conformational flexibility .

Physicochemical Properties

Crystallographic data for 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃) reveals a monoclinic crystal system (space group C2/c) with unit cell parameters:

- a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, β = 91.837°, V = 2182.72 ų, Z = 8 .

This suggests strong intermolecular interactions (e.g., hydrogen bonding via amide groups) stabilizing the lattice. Similar packing behavior is expected for N-(4-bromo-2-ethylphenyl)propanamide due to the presence of polar amide and bromine moieties.

Comparison of Molecular Weights :

Stability and Reactivity

- Bromine Substituents : The bromine atom in N-(4-bromo-2-ethylphenyl)propanamide can participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

- Amide Group Reactivity : Propanamide derivatives are susceptible to hydrolysis under acidic/basic conditions, but steric hindrance from substituents (e.g., ethyl or methyl groups) may slow degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromo-2-ethylphenyl)propanamide?

- Methodological Answer : The synthesis typically involves a two-step process:

Amidation : React 4-bromo-2-ethylaniline with propanoyl chloride in anhydrous conditions using a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

- Critical Parameters : Control reaction temperature (0–5°C initially, then room temperature) and solvent choice (e.g., dichloromethane) to minimize side reactions. Similar protocols are validated for structurally analogous propanamides .

Q. Which spectroscopic techniques are essential for characterizing N-(4-bromo-2-ethylphenyl)propanamide?

- Methodological Answer :

- 1H/13C NMR : Confirm proton environments (e.g., ethyl and bromophenyl groups) and carbon backbone integrity.

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Mass Spectrometry (ESI-TOF) : Verify molecular ion [M+H]⁺ and isotopic pattern (due to bromine).

- X-ray Crystallography : Use SHELX software (SHELXL for refinement, SHELXD for structure solution) to resolve stereochemistry and confirm bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-(4-bromo-2-ethylphenyl)propanamide analogs?

- Methodological Answer :

- Comparative Assays : Test analogs (e.g., halogen-substituted propanamides) under standardized conditions (e.g., enzyme inhibition assays with IC50 calculations).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- Structural Validation : Use crystallography (SHELX) to confirm that discrepancies are not due to structural misassignment .

Q. What experimental strategies are recommended for studying the reactivity of the bromo substituent in N-(4-bromo-2-ethylphenyl)propanamide?

- Methodological Answer :

- Nucleophilic Substitution : React with nucleophiles (e.g., NaN₃ in DMF at 80°C) to replace bromine with azide, followed by Staudinger reactions.

- Cross-Coupling : Optimize Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to couple with arylboronic acids.

- Kinetic Studies : Monitor reaction progress via HPLC or in situ FTIR to determine rate constants and solvent effects .

Q. How can SHELX software enhance structural determination of N-(4-bromo-2-ethylphenyl)propanamide?

- Methodological Answer :

- Structure Solution : Use SHELXD for dual-space recycling to phase high-resolution crystallographic data.

- Refinement : Apply SHELXL’s least-squares algorithms to optimize anisotropic displacement parameters and hydrogen bonding networks.

- Validation : Leverage built-in tools (e.g., R-factor, electron density maps) to ensure structural accuracy and resolve disorder .

Q. What strategies are recommended for analyzing the metabolic stability of N-(4-bromo-2-ethylphenyl)propanamide in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and MS/MS fragmentation to detect hydroxylated or dealkylated products.

- Computational Predictions : Apply ADMET software (e.g., SwissADME) to estimate metabolic pathways and cytochrome P450 interactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for N-(4-bromo-2-ethylphenyl)propanamide derivatives?

- Methodological Answer :

- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the 4-bromo or ethyl positions.

- Biological Screening : Use dose-response assays (e.g., MTT for cytotoxicity) and correlate substituent effects with activity trends.

- Multivariate Analysis : Apply principal component analysis (PCA) to identify structural descriptors (e.g., logP, polar surface area) driving activity .

Q. What approaches mitigate challenges in crystallizing N-(4-bromo-2-ethylphenyl)propanamide for X-ray studies?

- Methodological Answer :

- Solvent Screening : Test slow evaporation in mixed solvents (e.g., chloroform/methanol) to induce nucleation.

- Temperature Gradients : Use cryocrystallization (liquid N₂) for high-resolution data collection.

- Additive Trials : Introduce co-crystallants (e.g., crown ethers) to stabilize lattice formation .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.